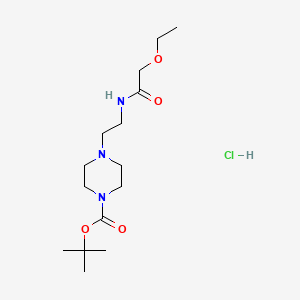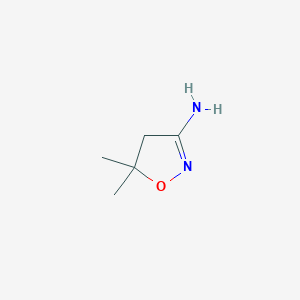![molecular formula C21H18ClN3OS B2960661 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide CAS No. 897458-52-5](/img/structure/B2960661.png)
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide” is a derivative of imidazo[2,1-b][1,3]thiazole . Imidazothiazole derivatives have attracted much attention due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .
Synthesis Analysis
A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide . The molecules were analyzed by (1)H NMR, (13)C NMR, mass spectral, and elemental data .Molecular Structure Analysis
The imidazo[2,1-b][1,3,4]thiazole system is essentially planar, with a maximum deviation of 0.006 (2) Å. The dihedral angle between the imidazo[2,1-b][1,3,4]thiazole and chloro-phenyl rings is 5.07 (8)° .Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.72 . It is a solid with a melting point of 192 - 195 .Applications De Recherche Scientifique
Anticancer Activities
Research has shown that derivatives of the mentioned compound possess potent cytotoxic activities against human cancer cell lines, including HepG2 and MDA-MB-231. For instance, specific derivatives have been identified as potential inhibitors with significant selectivity and inhibitory rates against these cancer cell lines, highlighting their potential in cancer treatment research (Ding et al., 2012). Moreover, other studies have synthesized and evaluated various derivatives for their antitumor activity, finding considerable anticancer activity against a range of cancer cell lines, demonstrating the compound's utility in developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activities
The compound and its derivatives have also been explored for their antimicrobial properties. Synthesis and evaluation of certain derivatives have revealed moderate to good activity against gram-positive and gram-negative bacteria, such as S. aureus and E. coli, suggesting their potential as novel antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008). Additionally, some derivatives have shown promising antimicrobial activity against specific bacterial strains, further supporting the utility of these compounds in the development of new antimicrobial drugs (Divya, Sravya, Padmaja, & Padmavathi, 2015).
Anticonvulsant Activities
Research into the anticonvulsant properties of these compounds has identified derivatives that exhibit significant activity against seizures induced by maximal electroshock (MES). This suggests the potential of these compounds in the development of new treatments for epilepsy and other seizure disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antiviral Activities
The antiviral potential of derivatives of this compound has also been explored, with studies indicating activity against Junín virus, the etiological agent of Argentine hemorrhagic fever. This showcases the compound's relevance in researching treatments for viral infections (Fascio, Sepúlveda, Damonte, & D'Accorso, 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3OS/c1-2-14-3-9-17(10-4-14)23-20(26)11-18-13-27-21-24-19(12-25(18)21)15-5-7-16(22)8-6-15/h3-10,12-13H,2,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOODMIKPPVFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2960578.png)
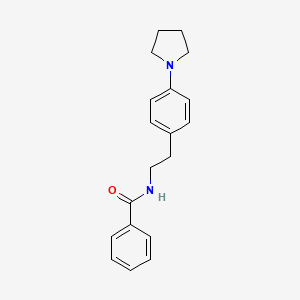
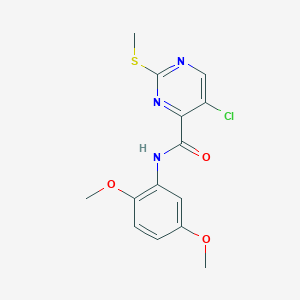
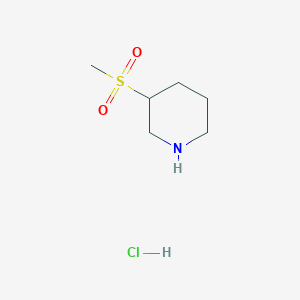
![N-(3-imidazol-1-ylpropyl)-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide](/img/structure/B2960583.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2960585.png)

![4-[butyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2960588.png)
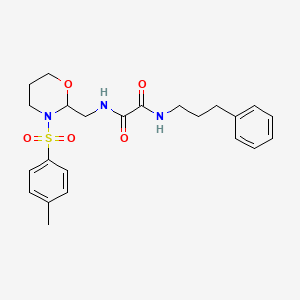
![1-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}cyclohexanecarboxylic acid](/img/structure/B2960591.png)
![5-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2960592.png)
![N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-ynamide](/img/structure/B2960595.png)
